molecular formula C13H7F3O B7871679 5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde

5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde

Cat. No.: B7871679
M. Wt: 236.19 g/mol
InChI Key: BTOUODVQFIWSQL-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzaldehyde structure. One common method is the halogenation of a precursor compound, such as 3,4-difluorotoluene, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) and oxidizing agents such as manganese dioxide (MnO2) in solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric effects. These properties make it valuable for designing molecules with tailored reactivity and interactions, particularly in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-11-3-1-8(5-10(11)7-17)9-2-4-12(15)13(16)6-9/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOUODVQFIWSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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